molecular formula C20H26BrN7O4 B10924206 (4-bromo-1-ethyl-1H-pyrazol-3-yl)(4-{[1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]carbonyl}piperazin-1-yl)methanone

(4-bromo-1-ethyl-1H-pyrazol-3-yl)(4-{[1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]carbonyl}piperazin-1-yl)methanone

Cat. No.: B10924206
M. Wt: 508.4 g/mol
InChI Key: GCMGMDDEPIOBHI-UHFFFAOYSA-N
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Description

The compound {4-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]METHANONE is a complex organic molecule that features multiple functional groups, including pyrazole, piperazine, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]METHANONE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

The compound {4-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation products: Pyrazole N-oxides.

    Reduction products: Alcohol derivatives.

    Substitution products: Amino or thio derivatives.

Scientific Research Applications

The compound {4-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of {4-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]METHANONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {4-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]METHANONE lies in its combination of multiple functional groups, which allows it to interact with a wide range of biological targets and undergo various chemical reactions. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H26BrN7O4

Molecular Weight

508.4 g/mol

IUPAC Name

[4-(4-bromo-1-ethylpyrazole-3-carbonyl)piperazin-1-yl]-[2-methyl-5-(morpholine-4-carbonyl)pyrazol-3-yl]methanone

InChI

InChI=1S/C20H26BrN7O4/c1-3-28-13-14(21)17(23-28)20(31)26-6-4-25(5-7-26)19(30)16-12-15(22-24(16)2)18(29)27-8-10-32-11-9-27/h12-13H,3-11H2,1-2H3

InChI Key

GCMGMDDEPIOBHI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N2CCN(CC2)C(=O)C3=CC(=NN3C)C(=O)N4CCOCC4)Br

Origin of Product

United States

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